N-(4-Bromophenyl)hydrazinecarbothioamide
Overview
Description
"N-(4-Bromophenyl)hydrazinecarbothioamide" is a compound that belongs to the class of hydrazinecarbothioamides, which have been studied for various biological activities and interactions with enzymes such as tyrosinase, as well as for their potential in creating fluorescent probes and in materials science. These compounds are synthesized through reactions involving phenylhydrazine and isothiocyanates, among other methods (Sousa-Pereira et al., 2018).
Synthesis Analysis
The synthesis of N-aryl-2-phenyl-hydrazinecarbothioamides, including derivatives similar to "N-(4-Bromophenyl)hydrazinecarbothioamide," involves the reaction of phenylhydrazine with isothiocyanates. Techniques such as stirring at room temperature, microwave irradiation, and mechanochemical grinding have been employed, with quantitative yields reported for the latter technique (Sousa-Pereira et al., 2018).
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamides has been elucidated through techniques such as NMR, X-ray diffraction, and molecular docking studies. These analyses reveal detailed insights into the molecular interactions, conformation, and binding properties with biological targets (Sivajeyanthi et al., 2017).
Chemical Reactions and Properties
Hydrazinecarbothioamides undergo various chemical reactions, leading to the formation of heterocyclic rings, and exhibit interactions with enzymes such as tyrosinase. Their reactivity can be tailored to target specific biological functions, making them versatile scaffolds in medicinal chemistry (Aly et al., 2018).
Physical Properties Analysis
The physical properties of hydrazinecarbothioamides, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often investigated through crystallography and spectroscopic methods to understand their stability and reactivity under different conditions (Lalvani et al., 2021).
Chemical Properties Analysis
The chemical properties of "N-(4-Bromophenyl)hydrazinecarbothioamide" and related compounds, such as their reactivity with different chemical reagents, ability to form complexes with metals, and their potential as catalysts or inhibitors, have been a subject of research. These studies aim to explore the potential applications of these compounds in chemistry and biology (Tarai & Baruah, 2018).
Scientific Research Applications
Anticonvulsant Applications
N-(4-Bromophenyl)hydrazinecarbothioamide and its derivatives have been explored for their potential anticonvulsant activities. For instance, research by Tripathi et al. (2012) and Nevagi et al. (2014) demonstrated that certain derivatives of N-(4-Bromophenyl)hydrazinecarbothioamide exhibited significant anticonvulsant properties in various seizure models, such as MES, scMET, and 6 Hz models, with minimal neurotoxicity. These studies also highlighted the compound's promising binding properties with molecular targets related to epilepsy, like glutamate and GABA receptors (Tripathi et al., 2012); (Nevagi et al., 2014).
Antioxidant Activity
Research by Bărbuceanu et al. (2014) on hydrazinecarbothioamides, including derivatives of N-(4-Bromophenyl)hydrazinecarbothioamide, indicated excellent antioxidant activities. The study utilized the DPPH method to assess the antioxidant properties of these compounds (Bărbuceanu et al., 2014).
DNA Binding and Antimicrobial Properties
The compound's potential for DNA binding and antimicrobial properties was explored by Farghaly et al. (2020). Their study showed that certain derivatives could interact with SS-DNA and exhibited antimicrobial and anti-cancer activities against various microbes and cancer cells (Farghaly et al., 2020).
Fluorescence Imaging and Environmental Applications
Zhu et al. (2019) investigated a ratiometric fluorescent probe for detecting hydrazine, utilizing a derivative with a 4-bromobutyryl group. This study underscored the compound's low cytotoxicity and suitability for fluorescence imaging in biological samples (Zhu et al., 2019).
Corrosion Inhibition
Ebenso et al. (2010) examined the efficiency of thiosemicarbazides, including N-(4-Bromophenyl)hydrazinecarbothioamide derivatives, as corrosion inhibitors for mild steel in acidic solutions. The study suggested these compounds' potential in corrosion prevention applications (Ebenso et al., 2010).
properties
IUPAC Name |
1-amino-3-(4-bromophenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKSCWQUPJXVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181056 | |
Record name | 4-(4-Bromophenyl)thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)hydrazinecarbothioamide | |
CAS RN |
2646-31-3 | |
Record name | 4-(4-Bromophenyl)thiosemicarbazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Bromophenyl)thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2646-31-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.